4-Tert-butyl-3-cyclopropoxyaniline
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Overview
Description
4-Tert-butyl-3-cyclopropoxyaniline is an organic compound with the molecular formula C13H19NO. It is a derivative of aniline, featuring a tert-butyl group at the 4-position and a cyclopropoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-cyclopropoxyaniline typically involves the reaction of 4-tert-butylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF as a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-3-cyclopropoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylaniline: Similar structure but lacks the cyclopropoxy group.
4-Tert-butylphenol: Contains a hydroxyl group instead of an amino group.
4-Tert-butyl-3-iodoheptane: Similar tert-butyl group but different functional groups and carbon chain length.
Uniqueness
4-Tert-butyl-3-cyclopropoxyaniline is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-tert-butyl-3-cyclopropyloxyaniline |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-7-4-9(14)8-12(11)15-10-5-6-10/h4,7-8,10H,5-6,14H2,1-3H3 |
InChI Key |
MJAZUVVGVPOAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
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